molecular formula C22H28N2O6S B6571216 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946291-82-3

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571216
CAS No.: 946291-82-3
M. Wt: 448.5 g/mol
InChI Key: KOWRFUPGOCUCBT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a novel organic compound. It features a combination of methoxy groups on a benzamide core and a sulfonylated tetrahydroquinoline moiety, suggesting potential utility in diverse fields such as pharmaceuticals and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves a multi-step process:

  • Methoxylation: Introduction of methoxy groups on the benzamide.

  • Quinoline Formation: Synthesis of the tetrahydroquinoline scaffold.

  • Sulfonylation: Addition of the propane-1-sulfonyl group to the tetrahydroquinoline.

  • Final Coupling: Combining the methoxylated benzamide with the sulfonylated tetrahydroquinoline under specific coupling agents and conditions.

Industrial Production Methods: Large-scale production would require optimization of each step, including:

  • Efficient catalysts for methoxylation.

  • High-yield conditions for tetrahydroquinoline formation.

  • Economical sulfonylation reagents.

  • Scalable coupling techniques to combine the fragments.

Types of Reactions:

  • Oxidation: Can be oxidized to form sulfone derivatives.

  • Reduction: Potential reduction of the sulfonyl group to a thiol.

  • Substitution: The methoxy groups may undergo nucleophilic aromatic substitution under certain conditions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophiles like thiolates or amines in the presence of a strong base.

Major Products Formed:

  • Sulfone derivatives.

  • Thiol or thiolate intermediates.

  • Various substituted analogs.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a subject of study for developing new synthetic methodologies and exploring reaction mechanisms.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors due to its structural features.

Industry: Possible use in the development of advanced materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. The sulfonyl group may play a role in binding to active sites of enzymes, while the methoxy groups can influence the compound's overall binding affinity and selectivity. The tetrahydroquinoline scaffold offers stability and enhances the compound's bioavailability.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzoic Acid: Similar methoxy-substituted benzene ring.

  • 7-Sulfonyl-1,2,3,4-tetrahydroquinoline: Similar sulfonyl-tetrahydroquinoline core.

Uniqueness:

  • Combination of multiple functional groups.

  • Potential for diverse reactivity and multiple applications.

  • Enhanced bioavailability and stability due to its complex structure.

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Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-8-9-17(14-18(15)24)23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRFUPGOCUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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